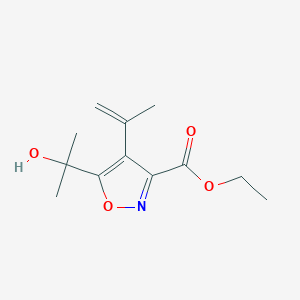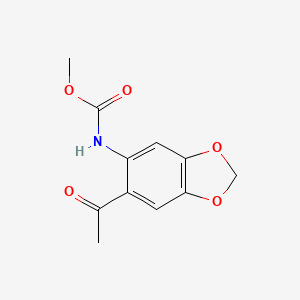![molecular formula C21H27N3O2S B14943273 1-cyclohexyl-6-methyl-4-[3-(propan-2-yloxy)phenyl]-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B14943273.png)
1-cyclohexyl-6-methyl-4-[3-(propan-2-yloxy)phenyl]-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-CYCLOHEXYL-4-(3-ISOPROPOXYPHENYL)-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE is a complex organic compound with a unique structure that combines cyclohexyl, isopropoxyphenyl, and dihydropyrazolothiazinone moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-CYCLOHEXYL-4-(3-ISOPROPOXYPHENYL)-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a β-diketone under acidic or basic conditions.
Cyclization to form the thiazine ring: This step involves the reaction of the pyrazole intermediate with a thiourea derivative under reflux conditions.
Introduction of the cyclohexyl and isopropoxyphenyl groups: These groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-CYCLOHEXYL-4-(3-ISOPROPOXYPHENYL)-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl halides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-CYCLOHEXYL-4-(3-ISOPROPOXYPHENYL)-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound is investigated for its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-CYCLOHEXYL-4-(3-ISOPROPOXYPHENYL)-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 1-CYCLOHEXYL-4-(3-METHOXYPHENYL)-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE
- 1-CYCLOHEXYL-4-(3-ETHOXYPHENYL)-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE
Uniqueness
1-CYCLOHEXYL-4-(3-ISOPROPOXYPHENYL)-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE is unique due to the presence of the isopropoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that are not observed in similar compounds, making it a valuable target for further research and development.
Propiedades
Fórmula molecular |
C21H27N3O2S |
|---|---|
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
1-cyclohexyl-6-methyl-4-(3-propan-2-yloxyphenyl)-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one |
InChI |
InChI=1S/C21H27N3O2S/c1-13(2)26-17-11-7-8-15(12-17)19-18-20(22-14(3)27-19)24(23-21(18)25)16-9-5-4-6-10-16/h7-8,11-13,16,19H,4-6,9-10H2,1-3H3,(H,23,25) |
Clave InChI |
LJSJAOSIJIJXDM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C(S1)C3=CC(=CC=C3)OC(C)C)C(=O)NN2C4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B14943192.png)
![2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid](/img/structure/B14943194.png)


![7-(4-methoxyphenyl)-3-(phenoxymethyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B14943218.png)
![6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943220.png)

![1-(4-chlorophenyl)-3-({1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}amino)-1H-pyrrole-2,5-dione](/img/structure/B14943235.png)
![1-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]pyrrolidine](/img/structure/B14943239.png)
![Ethyl 2-methyl-5-phenyl-5,6-dihydropyrazolo[1,5-c]quinazoline-5-carboxylate](/img/structure/B14943245.png)
![N-(3-chlorophenyl)-4-(4-methoxyphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B14943251.png)
![3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943269.png)

![2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B14943281.png)
